5-(chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride
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Overview
Description
5-(chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound features a chloromethyl group at the 5-position and an o-tolyl group at the 2-position of the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride typically involves the reaction of o-tolyl thioamide with chloromethylating agents. One common method is the reaction of o-tolyl thioamide with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azido derivatives, thioethers, and amines.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dihydrothiazoles.
Scientific Research Applications
5-(chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.
Material Science: The compound can be used in the synthesis of polymers and advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The thiazole ring can also participate in π-π stacking interactions or hydrogen bonding, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(o-Tolyl)thiazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
5-Methyl-2-(o-tolyl)thiazole: Contains a methyl group instead of a chloromethyl group, affecting its reactivity and applications.
5-(Bromomethyl)-2-(o-tolyl)thiazole: Similar structure but with a bromomethyl group, which can undergo different types of substitution reactions compared to the chloromethyl group.
Uniqueness
5-(chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride is unique due to the presence of both the chloromethyl and o-tolyl groups, which confer specific reactivity and properties. The chloromethyl group allows for versatile chemical modifications, while the o-tolyl group provides steric and electronic effects that influence the compound’s behavior in various applications.
Properties
IUPAC Name |
5-(chloromethyl)-2-(2-methylphenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNS/c1-8-4-2-3-5-10(8)11-13-7-9(6-12)14-11/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMIZZSHNDDSDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=C(S2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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